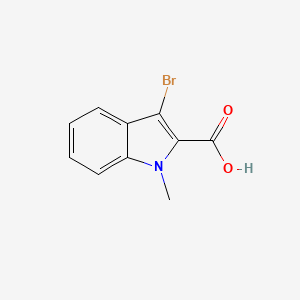

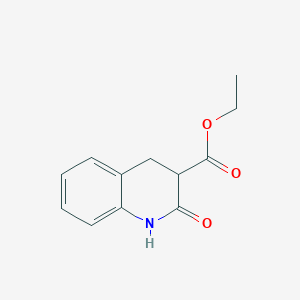

![molecular formula C9H16N2O4 B1339324 tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate CAS No. 212913-13-8](/img/structure/B1339324.png)

tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

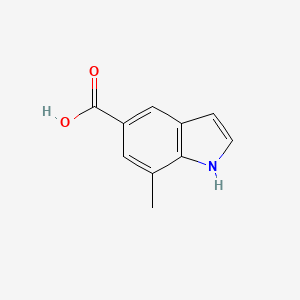

“tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate” is a chemical compound with the CAS Number: 212913-13-8 . It has a molecular weight of 216.24 and its IUPAC name is tert-butyl (2-oxo-1,3-oxazolidin-5-yl)methylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O4/c1-9(2,3)15-8(13)11-5-6-4-10-7(12)14-6/h6H,4-5H2,1-3H3, (H,10,12) (H,11,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.24 . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Aplicaciones Científicas De Investigación

-

Chemical Pesticide

- Field : Agriculture

- Application : This compound is used as a chemical pesticide .

- Method : While the exact method of application is not specified, pesticides are typically applied to crops through spraying or other forms of distribution .

- Results : The effectiveness of this compound as a pesticide is not specified in the source .

-

Antibacterial Activities

- Field : Microbiology

- Application : This compound has been screened for its antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

- Method : The compound was applied in vitro at concentrations of 10 μg/disc .

- Results : The source does not provide specific results or outcomes of this application .

-

Synthesis of Prodrugs

- Field : Pharmaceutical Chemistry

- Application : This compound has been used in the synthesis of prodrugs .

- Method : The compound was used in different coupling conditions with dimethylglycine activated with HATU in the presence of DIPEA .

- Results : The source does not provide specific results or outcomes of this application .

-

Cyclin-Dependent Kinase Inhibitor

- Field : Biochemistry

- Application : This compound is a protected form of Palbociclib, a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 .

- Method : The compound is used in its protected form and can be deprotected to yield Palbociclib .

- Results : The source does not provide specific results or outcomes of this application .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)11-5-6-4-10-7(12)14-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBLJDDYBLDMOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNC(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572571 |

Source

|

| Record name | tert-Butyl [(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate | |

CAS RN |

212913-13-8 |

Source

|

| Record name | tert-Butyl [(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)

![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)